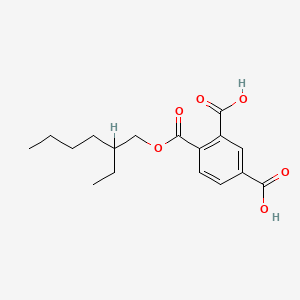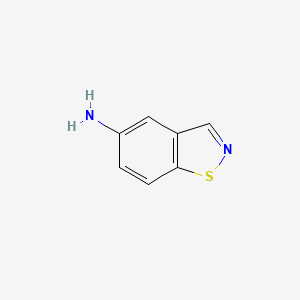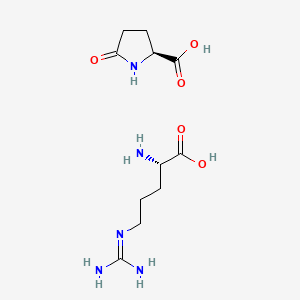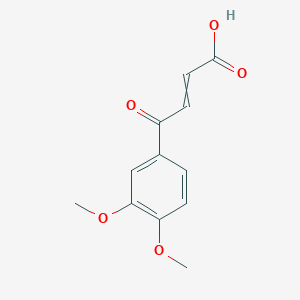
N,N-Dimethylmethacrylamid
Übersicht
Beschreibung
N,N-Dimethylmethacrylamide: is an organic compound characterized by an amide group bonded to a carbon-carbon double bond. The compound’s structure features an acryloyl group attached to an amide nitrogen that is substituted by two methyl groups. This unique molecular arrangement gives N,N-Dimethylmethacrylamide distinct chemical and physical properties, making it a highly attractive monomer in polymer synthesis .
Wissenschaftliche Forschungsanwendungen
N,N-Dimethylmethacrylamide has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
N,N-Dimethylmethacrylamide (DMAA) is a non-ionic monomer that is primarily used in the production of polymers and copolymers . Its primary targets are the polymer chains where it acts as a monomer, contributing to the formation and properties of the polymer .
Mode of Action
The mode of action of DMAA involves its high reactivity and low initiation temperature, which makes it suitable for copolymerization . It interacts with other monomers or polymers to form copolymers or polymers, respectively . The unique structure of DMAA shows improvement in hydrogels for specific applications .
Biochemical Pathways
The biochemical pathways affected by DMAA primarily involve polymerization reactions. DMAA, with its high reactivity, easily undergoes polymerization to form polymers with desirable properties . These polymers can be used in various applications, including hydrogels, polymeric flocculants, biomedical and drug delivery applications, polymer coatings, smart coatings, and adhesives .
Pharmacokinetics
Its solubility and stability under various conditions are crucial for its use in polymerization reactions .
Result of Action
The result of DMAA’s action is the formation of polymers with specific properties. For example, DMAA-based hydrogels have attracted a lot of interest due to their reusability, simplicity of synthesis, and processing . These polymers can be used in various applications, demonstrating the effectiveness of DMAA’s action .
Action Environment
The action of DMAA can be influenced by environmental factors such as temperature and the presence of other chemicals. For instance, the polymerization reaction involving DMAA is typically carried out under controlled temperature conditions . Additionally, the presence of other monomers can influence the properties of the resulting polymer .
Biochemische Analyse
Biochemical Properties
N,N-Dimethylmethacrylamide plays a significant role in biochemical reactions due to its ability to form hydrogels when polymerized with cross-linkers. These hydrogels have been used for dye removal and the adsorption of hazardous heavy metal ions from water . The compound interacts with various enzymes and proteins, including those involved in polymerization reactions. For example, it can be copolymerized with other monomers using radical chain reaction initiators . The nature of these interactions often involves the formation of covalent bonds, leading to the creation of stable polymer networks.
Cellular Effects
N,N-Dimethylmethacrylamide influences various cellular processes, particularly in the context of tissue engineering and cell culture. Studies have shown that coatings made from this compound can control cellular adhesion and promote cell viability . It affects cell signaling pathways and gene expression by providing a conducive environment for cell growth and differentiation. The compound’s hydrophilic nature allows it to interact favorably with cell membranes, enhancing cellular metabolism and function.
Molecular Mechanism
At the molecular level, N,N-Dimethylmethacrylamide exerts its effects through binding interactions with biomolecules. It can form stable coatings that interact with cell surface receptors, influencing enzyme activity and gene expression . The compound’s ability to polymerize rapidly allows it to create a supportive matrix for cells, facilitating enzyme inhibition or activation as needed. These interactions are crucial for its role in tissue engineering and other biomedical applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N,N-Dimethylmethacrylamide can change over time. The compound’s stability and degradation are essential factors to consider. Studies have shown that stable coatings can be obtained at higher plasma polymerization powers, while lower powers result in unstable coatings . Over time, these coatings can undergo spontaneous oxidation, affecting their long-term performance. In vitro and in vivo studies have demonstrated that the compound maintains its functionality over extended periods, making it suitable for long-term applications.
Dosage Effects in Animal Models
The effects of N,N-Dimethylmethacrylamide vary with different dosages in animal models. At lower doses, the compound promotes cell viability and tissue regeneration. At higher doses, it can exhibit toxic effects, leading to adverse outcomes . Threshold effects have been observed, where a specific dosage range maximizes the compound’s beneficial effects while minimizing toxicity. These findings are crucial for determining safe and effective dosage levels for biomedical applications.
Metabolic Pathways
N,N-Dimethylmethacrylamide is involved in various metabolic pathways, particularly those related to polymerization and hydrogel formation. The compound interacts with enzymes such as radical chain reaction initiators, facilitating its incorporation into polymer networks . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic activity within cells and tissues.
Transport and Distribution
Within cells and tissues, N,N-Dimethylmethacrylamide is transported and distributed through interactions with transporters and binding proteins. These interactions help localize the compound to specific cellular compartments, where it can exert its effects . The compound’s hydrophilic nature allows it to be readily absorbed and distributed, ensuring its availability for biochemical reactions.
Subcellular Localization
N,N-Dimethylmethacrylamide’s subcellular localization is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it can perform its functions . These localization mechanisms are essential for its activity and effectiveness in various biochemical and cellular processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N,N-Dimethylmethacrylamide can be synthesized through various methods. One common method involves the reaction of methacryloyl chloride with dimethylamine in the presence of a base such as triethylamine. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .
Industrial Production Methods: Industrial production of N,N-Dimethylmethacrylamide often involves continuous processes to ensure high yield and purity. The reaction conditions are optimized to maintain a steady flow of reactants and products, with careful control of temperature and pressure to maximize efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: N,N-Dimethylmethacrylamide undergoes various chemical reactions, including:
Polymerization: It can be polymerized through free radical polymerization, often initiated by compounds like azobisisobutyronitrile (AIBN) or benzoyl peroxide.
Copolymerization: It can copolymerize with other monomers such as acrylic acid, acrylamide, or methacrylates to tailor the properties of the resulting polymer.
Common Reagents and Conditions:
Free Radical Initiators: Azobisisobutyronitrile (AIBN), benzoyl peroxide.
Solvents: Dichloromethane, tetrahydrofuran (THF).
Temperature: Typically around 60-80°C for polymerization reactions.
Major Products:
Homopolymers: Poly(N,N-dimethylmethacrylamide).
Copolymers: Various copolymers with tailored properties for specific applications.
Vergleich Mit ähnlichen Verbindungen
N,N-Dimethylacrylamide: Similar in structure but lacks the methacryloyl group, leading to different polymerization behavior.
N-Isopropylacrylamide: Known for its thermoresponsive properties, but with different solubility and mechanical characteristics.
N,N-Diethylacrylamide: Another similar compound with different steric hindrance due to the ethyl groups.
Uniqueness: N,N-Dimethylmethacrylamide is unique due to its specific molecular structure, which provides a balance of hydrophilicity and reactivity. This makes it particularly useful in applications requiring precise control over polymer properties .
Eigenschaften
IUPAC Name |
N,N,2-trimethylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-5(2)6(8)7(3)4/h1H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRWZCJXEAOZAAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
81665-88-5 | |
| Record name | 2-Propenamide, N,N,2-trimethyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81665-88-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30220052 | |
| Record name | N,N-Dimethylmethacrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30220052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6976-91-6 | |
| Record name | Dimethylmethacrylamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6976-91-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Dimethylmethacrylamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006976916 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6976-91-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24154 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N-Dimethylmethacrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30220052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-dimethylmethacrylamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.492 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the polymerization characteristics of N,N-Dimethylmethacrylamide (N,N-dimethylmethacrylamide) under anionic conditions?
A1: N,N-dimethylmethacrylamide exhibits positive polymerizability under anionic conditions, unlike its acrylamide counterpart, N,N-Dimethylacrylamide. [] This allows for controlled polymerization using initiators like 1,1-diphenyl-3-methylpentyllithium (DMPLi) or diphenylmethylpotassium (Ph2CHK) in the presence of LiCl or Et2Zn. This method yields polymers with predictable molecular weights and narrow distributions. []
Q2: How does N,N-dimethylmethacrylamide behave in radical polymerization compared to anionic polymerization?
A2: While N,N-dimethylmethacrylamide polymerizes successfully under anionic conditions, its radical polymerization is less efficient, resulting in lower polymer yields. [] This contrasts with its behavior under anionic conditions, highlighting the impact of polymerization mechanisms on monomer reactivity.
Q3: Can N,N-dimethylmethacrylamide participate in Group Transfer Polymerization (GTP), and what are the advantages?
A3: Yes, N,N-dimethylmethacrylamide can undergo GTP using a system composed of (Z)-1-(dimethylamino)-1-trimethylsiloxy-1-propene ((Z)-DATP) as an initiator and trifluoromethanesulfonimide (Tf2NH) as an organocatalyst. [] This method offers excellent control over the polymerization process, resulting in polymers with predetermined molecular weights, narrow molecular weight distributions, and a high degree of r diad content. []
Q4: How does the tert-butoxyl radical interact with N,N-dimethylmethacrylamide?
A4: The tert-butoxyl radical primarily targets the N-methyl groups of N,N-dimethylmethacrylamide, abstracting hydrogen atoms. [] This contrasts with its interaction with N-methylmethacrylamide, where it favors double bond addition. This difference highlights the influence of N-alkyl substitution on the reactivity of methacrylamide derivatives towards radical species.
Q5: Can N,N-dimethylmethacrylamide play a role in catalytic reactions?
A5: Yes, N,N-dimethylmethacrylamide can act as a promoting ligand in rhodium-catalyzed ring-opening hydroacylation reactions. [] Specifically, it facilitates the synthesis of γ,δ-unsaturated ketones from alkylidenecyclopropanes and chelating aldehydes. [] Its bidentate coordination to rhodium intermediates is thought to promote cyclopropane ring fragmentation and subsequent isomerization. []
Q6: Is there information available about the vapor-liquid equilibrium of N,N-dimethylmethacrylamide in water?
A6: While the provided abstracts do not contain specific data on the vapor-liquid equilibrium of N,N-dimethylmethacrylamide in water, a paper titled "Vapor-liquid equilibrium data of poly(N,N-dimethylmethacrylamide) in water" [] suggests that such data exists. Further investigation into this specific publication is needed for a comprehensive understanding.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7,18-bis(2-phenylethyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B1266293.png)





![1-[N-[N-(2-Aminobenzoyl)glycyl]-4-nitro-L-phenylalanyl]-L-proline](/img/structure/B1266303.png)




